Diethyl imidazole-2,4-dicarboxylate

Physicochemical property Regioisomer Solubility

Diethyl imidazole-2,4-dicarboxylate (CAS 86724-13-2) is a functionalized imidazole heterocycle bearing ester groups at the 2- and 4-positions of the ring, with a molecular formula of C₉H₁₂N₂O₄ and a molecular weight of 212.2 g/mol. It is primarily employed as a versatile synthetic intermediate in medicinal and organic chemistry, where the ester moieties enable selective derivatization and the imidazole core participates in metal coordination and heterocycle construction.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 86724-13-2
Cat. No. B1600833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl imidazole-2,4-dicarboxylate
CAS86724-13-2
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N1)C(=O)OCC
InChIInChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyGATNVKATWLZAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Imidazole-2,4-dicarboxylate (CAS 86724-13-2) for Chemical Procurement: Key Properties and Industrial Relevance


Diethyl imidazole-2,4-dicarboxylate (CAS 86724-13-2) is a functionalized imidazole heterocycle bearing ester groups at the 2- and 4-positions of the ring, with a molecular formula of C₉H₁₂N₂O₄ and a molecular weight of 212.2 g/mol . It is primarily employed as a versatile synthetic intermediate in medicinal and organic chemistry, where the ester moieties enable selective derivatization and the imidazole core participates in metal coordination and heterocycle construction [1].

Why Diethyl Imidazole-2,4-dicarboxylate Cannot Be Directly Replaced by 4,5-Isomers in R&D and Manufacturing


The position of the carboxylate groups on the imidazole ring dictates both chemical reactivity and the resulting physical properties. The 2,4-dicarboxylate regioisomer exhibits a distinct reactivity profile compared to the more common 4,5-dicarboxylate analog. This difference is critical: the 2,4-substitution pattern leads to a significantly lower melting point (166 °C) and a different pKa (8.53) , enabling solution-phase processing under milder conditions compared to the 4,5-isomer's high decomposition point (~280 °C) [1]. Furthermore, the 2,4-arrangement is essential for specific metal coordination geometries and for the regioselective synthesis of certain pharmacologically active heterocyclic cores, where a 4,5-diester would lead to a different cyclization outcome or an inactive product [2].

Quantifiable Differentiation of Diethyl Imidazole-2,4-dicarboxylate (86724-13-2) for Sourcing Decisions


Regioisomer-Dependent Physical Properties: 2,4-Diester vs. 4,5-Dicarboxylic Acid Baseline

The 2,4-dicarboxylate substitution pattern on the imidazole ring confers physical properties that are markedly different from the more common 4,5-dicarboxylic acid analog. Diethyl imidazole-2,4-dicarboxylate has a reported melting point of 166 °C and a predicted pKa of 8.53 . In contrast, the 4,5-imidazoledicarboxylic acid (the hydrolyzed, free acid form of the 4,5-isomer) decomposes at ~280 °C without melting and is reported to be insoluble in water, ethanol, and ether, dissolving only in ammonia or alkali solutions [1]. This data indicates the 2,4-diester exists as a discrete, lower-melting solid with better predicted solubility in organic media, a crucial factor for reaction setup.

Physicochemical property Regioisomer Solubility Process chemistry

Regiospecific Synthetic Utility: Directed Synthesis of Diethyl Imidazole-2,4-dicarboxylate Core

The compound is synthesized via a regiospecific route that distinguishes it from other imidazole diesters. The key step involves the hydrogenation of a protected 1-(p-methoxybenzyl) precursor over a palladium–charcoal catalyst to yield the parent diethyl imidazole-2,4-dicarboxylate [1]. This specific sequence, involving diazotization and hydrogenation, is tailored for the 2,4-regioisomer and would not be applicable to the 4,5-isomer, which is typically synthesized via oxidation of benzimidazole [2].

Organic synthesis Imidazole derivative Palladium catalysis Dehydrogenation

Patented Pharmaceutical Application: Diethyl Imidazole-2,4-dicarboxylate as a Key Intermediate

A patent from Aventis Pharma SA describes the use of diethyl imidazole-2,4-dicarboxylate as a crucial starting material for the synthesis of a tetracyclic AMPA antagonist (RPR117824) [1]. The process involves condensation with a bromo indanone derivative followed by ring closure. This specific application is reliant on the 2,4-dicarboxylate geometry; the 4,5-isomer would lead to a regioisomeric condensation product with a different ring fusion pattern, likely rendering it biologically inactive for this specific target.

Medicinal chemistry Pharmaceutical intermediate AMPA antagonist Heterocyclic chemistry

High-Value Applications for Diethyl Imidazole-2,4-dicarboxylate Based on Verified Evidence


Medicinal Chemistry: Synthesis of Fused Heterocyclic Drug Candidates

This compound is an ideal building block for the synthesis of complex, fused heterocycles like the imidazo[1,2-a]indeno[1,2-e]pyrazine core, as demonstrated in the patent literature for developing AMPA receptor antagonists [1]. Its 2,4-diester pattern is essential for the correct regiochemical outcome of condensation and cyclization reactions.

Organic Synthesis: A Platform for Regioselective Derivatization

The 2,4-dicarboxylate diester serves as a versatile platform for further functionalization. As shown in the literature, it can be halogenated at the 5-position to yield 5-bromo or 5-chloro derivatives [2]. This allows for the introduction of additional chemical diversity for structure-activity relationship (SAR) studies or for use as a cross-coupling partner in more complex syntheses.

Process Chemistry: A Soluble and Handleable Imidazole Diester

Unlike the high-melting, poorly soluble 4,5-dicarboxylic acid, diethyl imidazole-2,4-dicarboxylate's lower melting point (166 °C) and ester functionality make it significantly easier to handle and dissolve in common organic solvents. This makes it a preferred choice for solution-phase parallel synthesis and large-scale reaction development.

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